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molecular formula C12H17N B8653621 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No. B8653621
M. Wt: 175.27 g/mol
InChI Key: LUMDLDCYTBNVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481581B2

Procedure details

The procedure was essentially identical to the route for 4-Methyl-naphthalen-1-ylamine as described above, however, started with a solution of 5-ethyl-8-nitro-1,2,3,4-tetrahydro-naphthalene (795 mg, 3.95 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-ethyl-8-nitro-1,2,3,4-tetrahydro-naphthalene
Quantity
795 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C2C(=CC=CC=2)C(N)=CC=1.[CH2:13]([C:15]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[C:21]2[C:16]=1[CH2:17][CH2:18][CH2:19][CH2:20]2)[CH3:14]>>[CH2:13]([C:15]1[C:16]2[CH2:17][CH2:18][CH2:19][CH2:20][C:21]=2[C:22]([NH2:25])=[CH:23][CH:24]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)N
Step Two
Name
5-ethyl-8-nitro-1,2,3,4-tetrahydro-naphthalene
Quantity
795 mg
Type
reactant
Smiles
C(C)C1=C2CCCCC2=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC=C(C=2CCCCC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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